Methyl (o-nitrobenzylthio)-acetate
Description
Methyl (o-nitrobenzylthio)-acetate (CAS 110035-67-1) is an organosulfur compound with the molecular formula C₁₀H₁₁NO₄S and a molar mass of 241.26 g/mol . Structurally, it consists of a methyl acetate backbone substituted with an o-nitrobenzylthio group (–SCH₂C₆H₃(NO₂)–). The nitro group (–NO₂) is positioned ortho to the benzylthioether linkage, which introduces significant electronic effects, such as electron-withdrawing character, influencing reactivity and stability.
This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals. Its nitro and thioether functionalities make it a candidate for prodrug design or bioactivation pathways, as nitro groups are common in bioactive molecules .
Properties
Molecular Formula |
C10H11NO4S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
methyl 2-[(2-nitrophenyl)methylsulfanyl]acetate |
InChI |
InChI=1S/C10H11NO4S/c1-15-10(12)7-16-6-8-4-2-3-5-9(8)11(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
LJWVXDQRFVJLJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl (o-nitrobenzylthio)-acetate with structurally or functionally related compounds, highlighting key differences in properties and applications:
Structural and Functional Differences
Nitro Group vs. Ketone : Unlike Methyl Acetoacetate (C₅H₈O₃), which features a reactive ketone group, this compound lacks α-H acidity but gains aromatic nitro-directed reactivity (e.g., electrophilic substitution) .
Thioether vs. Amide : The thioether group in this compound enhances nucleophilic substitution compared to the amide-containing Methyl 2-(4-methoxy-3-nitrobenzamido)acetate, which forms intermolecular hydrogen bonds .
Complexity vs. Simplicity : Methyl Acetate (C₃H₆O₂) serves as a general-purpose solvent, whereas this compound’s nitro and sulfur substituents enable specialized applications in drug synthesis .
Research Findings
- Crystal Structure Insights: Related nitro-ester compounds, such as Methyl 2-(4-methoxy-3-nitrobenzamido)acetate, exhibit hydrogen-bonded networks via amide groups, whereas this compound’s crystal packing likely relies on van der Waals interactions due to its non-polar thioether .
- Industrial Relevance : Methyl Acetate’s use as a biodegradable solvent contrasts with this compound’s niche role in synthesizing sulfur-containing pharmaceuticals .
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